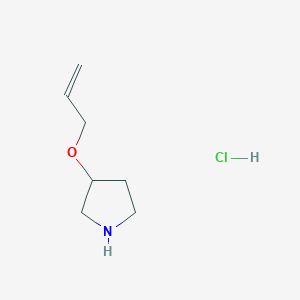
3-(Allyloxy)pyrrolidine hydrochloride
Descripción general
Descripción
3-(Allyloxy)pyrrolidine hydrochloride is a biochemical used for proteomics research . It has a molecular weight of 163.65 and a molecular formula of C7H13NO.HCl .
Synthesis Analysis
Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields . The synthesis of 3-(allyloxy)pyrrolidine hydrochloride has been described in a three-step process .Molecular Structure Analysis
The molecular structure of 3-(Allyloxy)pyrrolidine hydrochloride is represented by the SMILES string: C=CCOC1CCNC1.Cl . This indicates that the compound contains an allyloxy group attached to a pyrrolidine ring, and it is in the form of a hydrochloride salt .Chemical Reactions Analysis
Pyrrolidine, the core structure of 3-(Allyloxy)pyrrolidine hydrochloride, is involved in various chemical reactions. For instance, it can undergo C(sp3)-H alkylation and arylation with simple aryl or alkyl halides . The combination of inexpensive cerium and nickel catalysts enables the use of easily accessible free alcohols in selective C(sp3)-C(sp2) cross-couplings .Physical And Chemical Properties Analysis
Pyrrolidine, the core structure of 3-(Allyloxy)pyrrolidine hydrochloride, is a colorless liquid with a characteristic odor of ammonia . It has a density of 0.866 g/mL at room temperature, a melting point of -63°C, and a boiling point of about 87°C . Pyrrolidine is soluble in water, diethyl ether, acetone, ethanol, and slightly soluble in benzene, chloroform .Aplicaciones Científicas De Investigación
Pyrrolidine is a versatile scaffold used in the discovery of biologically active compounds . It’s a five-membered ring structure that’s widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Pyrrolidine compounds have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
For example, in 2019, Hassan et al. synthesized a series of pyrrolidine-based 3-deoxysphingomyelin analogues carrying various acyl chains at the pyrrolidine nitrogen atom and evaluated the compounds as antitumor agents against a panel of cancer cell lines .
In addition, pyrrolidine compounds have been used in the development of antitumor agents . For example, a series of pyrrolidine-based 3-deoxysphingomyelin analogues were synthesized and evaluated as antitumor agents against a panel of cancer cell lines .
In addition, pyrrolidine compounds have been used in the development of antitumor agents . For example, a series of pyrrolidine-based 3-deoxysphingomyelin analogues were synthesized and evaluated as antitumor agents against a panel of cancer cell lines .
Safety And Hazards
While specific safety and hazards information for 3-(Allyloxy)pyrrolidine hydrochloride is not available, general safety precautions for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
3-prop-2-enoxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h2,7-8H,1,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHKQNKWAPBFSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Allyloxy)pyrrolidine hydrochloride | |
CAS RN |
1185299-07-3 | |
| Record name | Pyrrolidine, 3-(2-propen-1-yloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



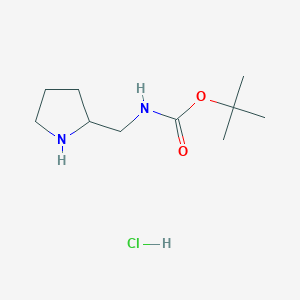
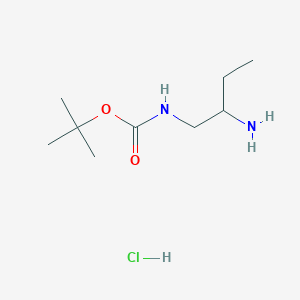
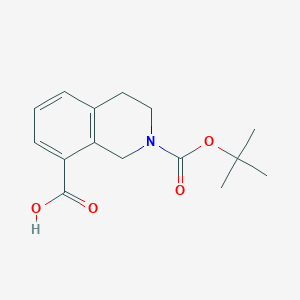
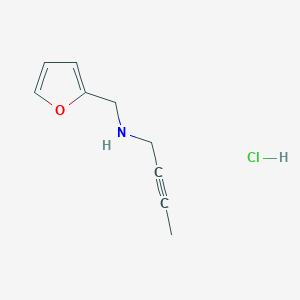
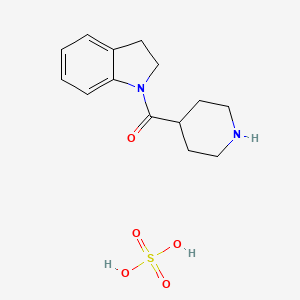
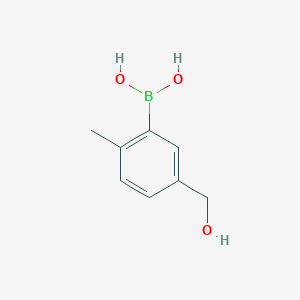
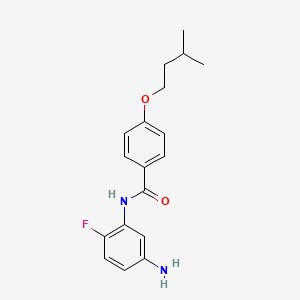
![(2-Chlorophenyl)-N-[2-(2-methoxyethoxy)benzyl]-methanamine](/img/structure/B1437983.png)
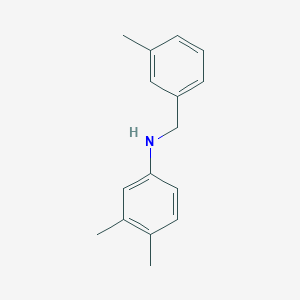
![{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1437986.png)
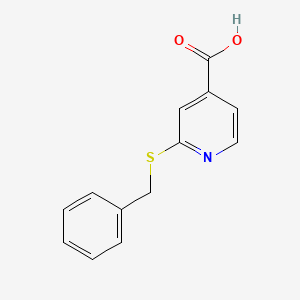

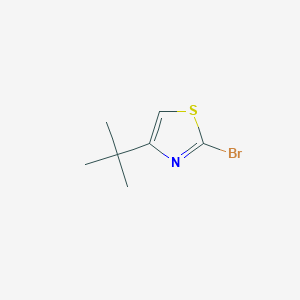
![4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1437995.png)